

Ethionamide sulfoxide-D3 CAS number and molecular weight

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Compound of Interest

Compound Name: *Ethionamide sulfoxide-D3*

Cat. No.: *B15599479*

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Technical Guide: Ethionamide Sulfoxide-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethionamide sulfoxide-D3**, a deuterated metabolite of the second-line anti-tuberculosis drug, ethionamide. This document consolidates key chemical data, relevant experimental methodologies, and the biochemical pathway associated with its parent compound.

Core Chemical and Physical Data

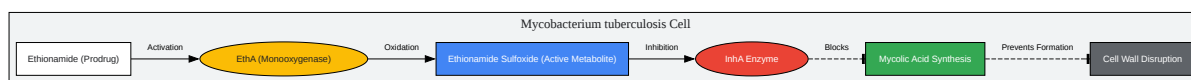
Ethionamide sulfoxide-D3 is the isotope-labeled analog of Ethionamide sulfoxide, the primary active metabolite of ethionamide. The incorporation of deuterium atoms provides a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Property	Value	Citations
CAS Number	536-28-7 (for unlabelled Ethionamide Sulfoxide)	[1][2]
Molecular Formula	C ₈ D ₃ H ₇ N ₂ OS	[1][2][3]
Molecular Weight	185.26 g/mol	[1][2][3][4]
Synonyms	2-Ethyl-4-Pyridinecarbothioamide S-Oxide-D3, 2-Ethylthioisonicotinamide S-Oxide-D3, Ethionamide-S-Oxide-D3	[1][2][3][5]

Note on CAS Number: The CAS number provided is for the non-deuterated form of Ethionamide Sulfoxide. Several suppliers list the CAS number for the D3 variant as "Not Available".[3][4][5] Researchers should verify the specific CAS number associated with their purchased standard.

Bioactivation Pathway of Ethionamide

Ethionamide is a prodrug, meaning it requires metabolic activation within the target organism, *Mycobacterium tuberculosis*, to exert its antibacterial effect.[6] The activation is a critical step in its mechanism of action and is initiated by the bacterial enzyme EthA.[6][7] The resulting metabolite, ethionamide sulfoxide, is the active agent that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6][8]



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Caption: Bioactivation of Ethionamide to Ethionamide Sulfoxide in *M. tuberculosis*.

Experimental Protocols

Mimicking the Bioactivation of Ethionamide to Ethionamide Sulfoxide

A key experimental procedure relevant to Ethionamide sulfoxide is its synthesis from the parent drug, Ethionamide. Research has demonstrated that the in vivo oxidation of ethionamide by the bacterial monooxygenase can be mimicked in vitro using a chemical oxidizing agent like peracetic acid.^[9] This method provides a basis for the laboratory-scale synthesis of ethionamide sulfoxide.

Objective: To oxidize ethionamide to ethionamide sulfoxide using peracetic acid.

Materials:

- Ethionamide
- Peracetic Acid
- 0.1 M Perchloric Acid
- Deionized Water
- Appropriate solvents for extraction and purification (e.g., ethyl acetate)
- Analytical equipment for reaction monitoring and product characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).

Methodology:

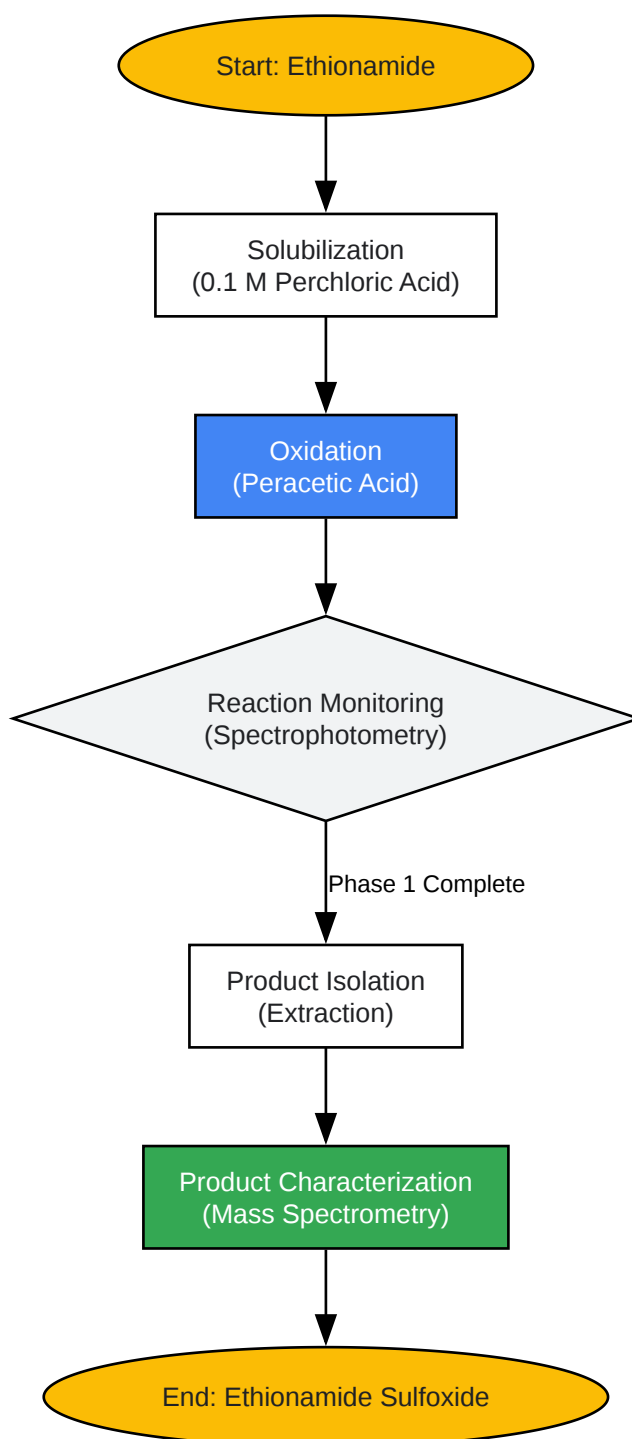
- Solubilization of Ethionamide: Due to its limited water solubility, ethionamide is first dissolved in 0.1 M perchloric acid to a concentration of 0.01 M.^[9] Subsequent serial dilutions with deionized water can be performed to achieve the desired starting concentration.^[9]
- Oxidation Reaction:

- The reaction is initiated by adding peracetic acid to the solubilized ethionamide solution.
- The reaction proceeds in two phases: a rapid initial oxidation to yield ethionamide sulfoxide, followed by a slower, further oxidation to 2-ethylisonicotinamide.[9]
- To isolate the sulfoxide, the reaction should be monitored closely and stopped after the first phase is complete.
- Reaction Monitoring: The progress of the reaction can be monitored spectrophotometrically by observing the changes in absorbance at specific wavelengths corresponding to ethionamide and its oxidized products.[9]
- Product Isolation and Characterization:
 - Once the initial rapid oxidation is complete, the reaction is quenched.
 - The product, ethionamide sulfoxide, can be isolated from the reaction mixture using techniques such as liquid-liquid extraction.
 - The identity and purity of the isolated ethionamide sulfoxide are confirmed using analytical methods like Electrospray Ionization Mass Spectrometry (ESI-MS), which will verify the expected molecular weight.[9]

This protocol provides a foundational method for the synthesis of ethionamide sulfoxide. For the synthesis of **Ethionamide sulfoxide-D3**, the starting material would be Ethionamide-D3.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of Ethionamide Sulfoxide from Ethionamide.



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Caption: General workflow for the synthesis and analysis of Ethionamide Sulfoxide.

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